1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol
Description
1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a heterocyclic organic compound featuring a propan-2-ol backbone linked to two distinct aromatic systems: a 3,5-dimethylpyrazole moiety and a 5-methyl-2,3-diphenylindole group. Its molecular formula is C30H31N3O, with a molecular weight of 449.59 g/mol . The compound’s structure combines a pyrazole ring (known for coordination chemistry and medicinal applications) with an indole system (a privileged scaffold in drug discovery due to its bioactivity).
Structural characterization of such compounds often employs X-ray crystallography, facilitated by software like SHELX for refinement and analysis .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)31(27)18-25(33)19-32-22(3)17-21(2)30-32/h4-17,25,33H,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXAUTBQXCAHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=N5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(5,7-Dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol (CAS: 345244-94-2)
- Molecular Formula : C30H31N3O (identical to the target compound)
- Key Differences: The indole ring in this analogue has 5,7-dimethyl substituents instead of a single 5-methyl group.
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Molecular Formula: Not explicitly stated, but the presence of a triazinoindole core and a 4-bromophenyl group distinguishes it from the target compound.
- Key Differences: The triazinoindole system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
Tabulated Comparison
Research Findings and Implications
Steric and Electronic Effects :
- The diphenylindole moiety in the target compound and its CAS 345244-94-2 analogue contributes to π-π stacking interactions, which are critical in protein binding or crystal packing .
- The 5-methyl vs. 5,7-dimethyl substitution on the indole ring may modulate steric bulk, influencing conformational flexibility .
Bromine’s electronegativity could enhance interactions with biomolecular targets like kinases or DNA .
Solubility and Bioavailability: The target compound’s propan-2-ol linker may improve solubility compared to the ketone-containing triazinoindole derivative. However, the diphenyl groups likely reduce aqueous solubility, necessitating formulation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
